Vismin Vismin Vismin is a natural product found in Vismia macrophylla and Vismia with data available.
Brand Name: Vulcanchem
CAS No.: 73210-82-9
VCID: VC21339101
InChI: InChI=1S/C25H28O4/c1-14(2)6-8-25(9-7-15(3)4)18-12-17-10-16(5)11-19(26)22(17)24(29)23(18)20(27)13-21(25)28/h6-7,10-13,26-27,29H,8-9H2,1-5H3
SMILES: CC1=CC2=CC3=C(C(=CC(=O)C3(CC=C(C)C)CC=C(C)C)O)C(=C2C(=C1)O)O
Molecular Formula: C25H28O4
Molecular Weight: 392.5 g/mol

Vismin

CAS No.: 73210-82-9

Cat. No.: VC21339101

Molecular Formula: C25H28O4

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

Vismin - 73210-82-9

CAS No. 73210-82-9
Molecular Formula C25H28O4
Molecular Weight 392.5 g/mol
IUPAC Name 4,5,10-trihydroxy-7-methyl-1,1-bis(3-methylbut-2-enyl)anthracen-2-one
Standard InChI InChI=1S/C25H28O4/c1-14(2)6-8-25(9-7-15(3)4)18-12-17-10-16(5)11-19(26)22(17)24(29)23(18)20(27)13-21(25)28/h6-7,10-13,26-27,29H,8-9H2,1-5H3
Standard InChI Key UACVIOSHILFFIH-UHFFFAOYSA-N
SMILES CC1=CC2=CC3=C(C(=CC(=O)C3(CC=C(C)C)CC=C(C)C)O)C(=C2C(=C1)O)O
Canonical SMILES CC1=CC2=CC3=C(C(=CC(=O)C3(CC=C(C)C)CC=C(C)C)O)C(=C2C(=C1)O)O

Chemical Identity and Structure

Chemical Classification and Nomenclature

Vismin is an organic compound with the molecular formula C25H28O4. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4,5,10-trihydroxy-7-methyl-1,1-bis(3-methylbut-2-enyl)anthracen-2-one . This complex nomenclature reflects its structural characteristics as a substituted anthracenone derivative. The compound is cataloged in chemical databases with the PubChem CID 155775 and is also known by several synonyms including 73210-82-9 (registry number), CHEMBL467416, and SCHEMBL2019297 .

Structural Features and Properties

Vismin possesses a unique chemical structure characterized by an anthracene core with specific functional group modifications. The key structural features include:

  • A tricyclic anthracene skeleton

  • Three hydroxyl groups positioned at the 4, 5, and 10 carbon positions

  • A carbonyl group at the 2 position

  • A methyl group at position 7

  • Two 3-methylbut-2-enyl (prenyl) groups attached to position 1

The molecular weight of vismin is 392.5 g/mol, making it a medium-sized natural product . The presence of multiple hydroxyl groups contributes to its polar characteristics, while the prenyl side chains provide some lipophilic properties, potentially influencing its solubility profile and biological activities.

Natural Sources and Occurrence

Botanical Sources

Vismin has been reported to occur naturally in Vismia macrophylla, a plant species belonging to the Hypericaceae family (formerly classified under Clusiaceae) . The genus Vismia comprises approximately 55 species of trees and shrubs native primarily to tropical regions of Central and South America, with some species also found in Africa and Asia.

Distribution in Plant Tissues

While specific information about the distribution of vismin within plant tissues is limited in the available literature, compounds of similar chemical classes in Vismia species are typically concentrated in the bark, leaves, and resinous exudates. These plant parts have been traditionally used in various folkloric medicinal preparations, suggesting potential bioactive constituents including vismin.

Chemical Characterization

Identification Methods

The identification and characterization of vismin typically involve various analytical techniques. Based on standard phytochemical procedures, these likely include:

  • Extraction from plant material using appropriate solvents

  • Purification through chromatographic techniques

  • Structural elucidation using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR)

The chemical structure information available in PubChem indicates that both 2D structural representations and 3D conformer models have been established for vismin .

Related Compounds in Vismia Species

Vismia species are known to contain a diverse array of secondary metabolites with structural similarities to vismin. These compounds primarily belong to three main chemical classes:

  • Anthrones

  • Xanthones

  • Anthraquinones

Biological Activities

Cancer Cell LineDescriptionIC50 Range (μg/mL)
HeLaCervix epithelial carcinoma6.09 - 17.51
SKBr3Breast carcinoma with overexpressed gene12.14 - 16.90
PC3Prostate carcinoma10.91 - 17.70

Table 1: Cytotoxic activity of extracts from Vismia macrophylla against different cancer cell lines .

The relatively low IC50 values (concentration required to inhibit cell growth by 50%) indicate potent cytotoxic activity, suggesting that vismin, alone or in combination with other constituents, may contribute to these effects. These findings align with the broader research interest in natural products from Vismia species as potential sources of anticancer compounds.

Comparison with Related Species

Structure-Activity Relationships

Mechanistic Considerations

Based on the cytotoxic activities observed in extracts containing vismin, potential mechanisms of action may include:

  • Induction of apoptosis (programmed cell death)

  • Cell cycle arrest

  • Inhibition of cellular proliferation pathways

  • Antioxidant or pro-oxidant effects depending on cellular context

Research and Development Status

Current Research Directions

The research on vismin appears to be in early stages, with most studies focusing on the broader phytochemical and biological activities of Vismia species rather than isolated vismin. The compound was documented in PubChem with creation date of 2005-08-08 and a modification date of 2025-02-22, indicating ongoing database curation and potential research interest .

Research Gaps and Opportunities

Several research gaps exist in our understanding of vismin:

  • Isolation and purification protocols specifically optimized for vismin

  • Comprehensive pharmacokinetic and pharmacodynamic studies

  • Evaluation of vismin's specific contribution to the biological activities observed in Vismia extracts

  • Investigation of potential synergistic effects with other compounds present in the same plant sources

  • Exploration of structure modifications to enhance bioactivity or pharmacological properties

These gaps represent opportunities for future research to more fully characterize this potentially valuable natural product.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Based on standard practices for similar natural products, the analytical methods likely employed for vismin detection and quantification include:

  • High-Performance Liquid Chromatography (HPLC)

  • Ultra-Performance Liquid Chromatography (UPLC)

  • Thin-Layer Chromatography (TLC)

These techniques, coupled with appropriate detection methods such as UV-visible spectrophotometry or mass spectrometry, would provide sensitive and specific methods for identifying and quantifying vismin in complex mixtures.

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